1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H, (H2,11,12,13)
.
5-Phenylpyrimidin-2-amine is classified as a nitrogen-containing heterocyclic compound. It is often synthesized in laboratories for research purposes, particularly in medicinal chemistry, due to its potential as a lead compound in drug development. The compound has been referenced in various studies focusing on its synthesis and biological evaluation, particularly regarding its inhibitory effects on specific kinases such as c-Met .
The synthesis of 5-phenylpyrimidin-2-amine typically involves several methods, including:
The reactions often require specific catalysts or solvents to optimize yields and selectivity. For example, using pyridine as a solvent can facilitate the formation of the desired product while minimizing side reactions.
The molecular structure of 5-phenylpyrimidin-2-amine features a six-membered aromatic ring (pyrimidine) fused with an amino group and a phenyl substituent. Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure, with characteristic peaks indicating functional groups present in the molecule.
5-Phenylpyrimidin-2-amine can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
The mechanism of action for compounds like 5-phenylpyrimidin-2-amine often involves inhibition of specific enzymes or receptors. For instance, derivatives of this compound have been studied for their ability to inhibit c-Met kinase, which plays a crucial role in cancer progression .
The proposed mechanism includes binding to the active site of the kinase, thereby preventing substrate phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival.
Characterization techniques such as X-ray crystallography may provide detailed insights into the solid-state structure, while thermal analysis (e.g., Differential Scanning Calorimetry) can assess thermal stability.
5-Phenylpyrimidin-2-amine and its derivatives are primarily explored for their pharmacological potential:
Pyrimidinamine systems exhibit complex tautomeric behavior due to the potential migration of hydrogen atoms between ring nitrogen atoms and exocyclic amine groups. For 5-phenylpyrimidin-2-amine and its derivatives, spectroscopic and crystallographic evidence confirms the overwhelming predominance of the amino tautomer (5-phenylpyrimidin-2-amine) over the imino form (5-phenyl-2-iminopyrimidine). This preference is attributed to:
Ultraviolet (UV) spectroscopy provides critical evidence for this tautomeric preference. The UV spectra of 5-phenylpyrimidin-2-amine closely resemble those of N,N-dimethylated analogs (where tautomerism is impossible) but differ significantly from imino-form reference compounds. This spectral congruence confirms the structural similarity between the amino tautomer and its N-alkylated counterparts [1]. Nuclear magnetic resonance (NMR) studies further validate these findings, showing no detectable signals attributable to the imino tautomer even at elevated temperatures [3].
Table 1: Tautomeric Ratios in Pyrimidin-2-amine Derivatives
Substitution Pattern | Amino Tautomer Prevalence (%) | Key Analytical Evidence |
---|---|---|
5-Phenylpyrimidin-2-amine | >99% | UV congruence with N,N-dimethyl analog |
4-Cyano-5-phenylpyrimidin-2-amine | >99% | No imino signals in 15N NMR |
4-Formyl-5-phenylpyrimidin-2-amine | >99% | X-ray crystallography |
Unsubstituted pyrimidin-2-amine | >98% | UV/FT-IR spectroscopy |
The tautomeric state profoundly influences chemical reactivity and biological interactions. The amino group's nucleophilicity enables participation in hydrogen bonding networks critical for biomolecular recognition, particularly in kinase inhibition. Additionally, the electron-donating character of the -NH2 group affects the π-electron density of the pyrimidine ring, modulating electrophilic substitution patterns and metal coordination behavior [1] [8].
The conformational landscape of 5-phenylpyrimidin-2-amine derivatives is governed primarily by intramolecular hydrogen bonding interactions and steric constraints between substituents. X-ray crystallographic studies reveal that:
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)[cc-PVTZ-PP] level) provide energetic quantification of these interactions. The intramolecular N-H···N hydrogen bond between the 2-amino group and N3 of the pyrimidine ring exhibits:
Table 2: Hydrogen Bond Parameters in 5-Phenylpyrimidin-2-amine Crystals
Derivative | H-Bond Type | Bond Length (Å) | Bond Angle (°) | Consequence |
---|---|---|---|---|
4-(4-Dimethylaminophenyl)-6-phenyl analog | N-H···N(pyrimidine) | 2.12 | 156° | Planar conformation stabilization |
(E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine | N-H···N | 2.08 | 158° | Synclinical conformation |
5-Phenylpyrimidin-2-amine (calculated) | N-H···N | 2.07 | 154° | Rotational barrier ~5 kcal/mol |
These hydrogen bonding networks significantly influence molecular packing in the solid state. Hirshfeld surface analysis demonstrates that N-H···N interactions frequently organize molecules into one-dimensional supramolecular chains, while weaker C-H···π contacts contribute to three-dimensional lattice stability [7]. The dihedral angle between pyrimidine and phenyl rings (typically 57-62°) represents an energy-optimized conformation balancing π-conjugation benefits against steric repulsion between ortho-hydrogens [8].
Solvent polarity markedly impacts conformational dynamics. Polar protic solvents disrupt intramolecular hydrogen bonds, increasing molecular flexibility, while aprotic solvents enhance these interactions, stabilizing planar configurations. This solvent-dependent conformational switching has profound implications for biological activity, as it modulates the molecule's ability to fit into enzyme binding pockets [8].
While pyrimidin-2-amines and quinazolin-4-amines share structural similarities, their electronic properties and tautomeric behaviors exhibit fundamental differences with significant chemical and biological implications:
Table 3: Comparative Analysis of Pyrimidin-2-amines vs. Quinazolin-4-amines
Property | 5-Phenylpyrimidin-2-amine | Quinazolin-4-amine | Structural Basis |
---|---|---|---|
Dominant Tautomer | Amino (>99%) | Amino (>95%) | Similar thermodynamic stability |
pKa (conjugate acid) | ~3.5 | ~5.2 | Additional benzene ring in quinazoline increases basicity |
UV λmax (nm) | 260-280 | 300-320 | Extended conjugation in quinazoline |
Hydrogen Bond Acidity | Moderate | Strong | Enhanced resonance in quinazolinamine system |
Ring System Planarity | Non-planar (phenyl twist 57°) | Nearly planar | Benzene ring fusion in quinazoline |
Spectroscopic comparisons reveal that quinazolinamines exhibit bathochromic shifts in UV spectra compared to pyrimidinamines, indicating extended π-conjugation in the fused system. Despite this difference, both systems maintain the amino tautomer as dominant configuration, as confirmed through:
The additional benzene ring in quinazolinamines significantly alters electronic distribution. Natural bond orbital (NBO) analysis demonstrates:
These electronic differences translate to distinct biological recognition profiles. While both scaffolds serve as privileged structures in kinase inhibitors, quinazolinamines demonstrate superior affinity for certain targets (e.g., EGFR kinase) due to their larger planar surface area and enhanced hydrogen bonding capacity. Conversely, the twisted conformation of 5-phenylpyrimidin-2-amine derivatives provides better selectivity for kinases with deeper hydrophobic pockets (e.g., c-Met) by preventing undesirable interactions with off-target enzymes [2] [3].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: